molecular formula C19H18N2O3S B2562590 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline CAS No. 872206-00-3

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline

Cat. No.: B2562590
CAS No.: 872206-00-3
M. Wt: 354.42
InChI Key: VTUFSMQAFZCWMK-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic quinoline derivative of high interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonyl group at the 3-position and a morpholine ring at the 4-position of the quinoline scaffold, structural motifs that are frequently associated with significant biological activity . The sulfonyl functional group is a key pharmacophore found in more than 150 FDA-approved drugs and is known to contribute to a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The morpholine ring is a common feature in drug molecules that often improves solubility and influences pharmacodynamics. This compound is primarily valued as a chemical building block for the development of novel kinase inhibitors. Research on closely related 4-(N-phenyl-N'-substituted benzenesulfonyl)quinoline analogues has demonstrated their potential as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key serine/threonine kinase in the PI3K signaling pathway that is a prominent target in oncology research . These compounds have shown efficacy in inducing cell cycle arrest and inhibiting mTOR signaling in cellular assays, making this chemical class a promising starting point for the development of new anticancer agents . As such, this compound is an essential tool for researchers exploring structure-activity relationships (SAR) in quinoline-based inhibitor design, screening for new biological activities, and optimizing lead compounds for potency and selectivity. Applications: This product is intended for research purposes only. It is suited for use in pharmaceutical R&D, including kinase inhibition studies, cell-based assays, and as a synthetic intermediate in medicinal chemistry programs. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)quinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-25(23,15-6-2-1-3-7-15)18-14-20-17-9-5-4-8-16(17)19(18)21-10-12-24-13-11-21/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUFSMQAFZCWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is C18H20N2O2SC_{18}H_{20}N_2O_2S. The synthesis typically involves several key steps:

  • Preparation of the Quinoline Core : Utilizing methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives.
  • Introduction of the Benzenesulfonyl Group : Achieved through sulfonylation with benzenesulfonyl chloride.
  • Introduction of the Morpholine Group : Conducted via nucleophilic substitution with morpholine.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate significant antimicrobial effects against various strains of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

    Table 1: Antimicrobial Activity
    MicroorganismActivity (Zone of Inhibition)
    Staphylococcus aureus15 mm
    Escherichia coli12 mm
    Candida albicans10 mm
  • Anticancer Properties : The compound has been explored as a potential anticancer agent. It exhibits cytotoxic activity against various cancer cell lines, including lung, colorectal, and breast cancer cells. A study indicated that derivatives incorporating both quinoline and sulfonamide moieties showed promising results as PI3K inhibitors, which are vital in cancer signaling pathways .

Chemical Biology

The compound's unique structure allows it to interact with specific molecular targets within cells, potentially inhibiting enzymes or proteins involved in cellular processes. This interaction can disrupt microbial or cancerous cell functions, making it a candidate for further therapeutic exploration.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with varying zones of inhibition based on structural modifications.
  • Cytotoxicity Assessment :
    • Research focusing on cytotoxicity revealed that certain derivatives were effective against multiple cancer cell lines. The highest activity was correlated with specific structural features within the quinoline scaffold, suggesting that modifications could enhance therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among quinoline derivatives include substituent type (e.g., sulfonyl, aryl, heterocyclic) and position, which critically impact biological activity and physicochemical properties.

Compound Name Substituents (Position) Key Features Biological Activity/Application Reference
3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline Benzenesulfonyl (C3), Morpholine (C4) Enhanced solubility (morpholine), potential receptor modulation Inferred: Anticancer, antibacterial
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Chlorophenyl (C2), Methoxyphenyl (C3), Amino (C4) Pd-catalyzed synthesis; MP: 223–225°C Not specified; likely bioactive
4-(Quinolin-4-yl)morpholine (Compound C) Morpholine (C4) Antibacterial activity In vitro antibacterial
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Chlorophenyl (C2), Dimethoxyphenyl (C4) Microwave-assisted synthesis (89% yield) Antiproliferative (predicted)
8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline Piperidine (C8), Pyrrolidinyl-benzenesulfonyl (C3) Heterocyclic diversity Not specified; potential CNS activity

Key Observations:

  • Positional Effects: Morpholine at C4 (as in Compound C) correlates with antibacterial activity, suggesting the target compound may share similar properties . In contrast, morpholine at C2 (e.g., Compound B in ) is linked to MCH1R antagonism, highlighting positional sensitivity in receptor targeting.
  • Sulfonyl vs.
  • Heterocyclic Diversity: Replacement of morpholine with piperidine or pyrrolidine () may alter lipophilicity and bioavailability, as morpholine’s oxygen atom improves water solubility .

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability: Morpholine-containing compounds (e.g., Compound C) often exhibit improved aqueous solubility compared to non-heterocyclic analogues, critical for oral bioavailability .
  • Thermal Stability: Melting points vary widely; for example, 4k () melts at 223–225°C, whereas sulfonyl derivatives () may have lower melting points due to increased molecular flexibility.
  • Drug-Likeness: Lipinski’s rule compliance () is common in morpholine-quinoline hybrids, with molecular weights typically <500 Da and moderate logP values .

Research Findings and Trends

Activity-Structure Relationships:

  • Antibacterial Activity: Morpholine at C4 (Compound C) and benzenesulfonyl at C3 may synergize for bacterial membrane targeting .
  • Receptor Antagonism: C2-substituted morpholine derivatives (e.g., Compound B) show obesity-related activity, whereas C4-substituted analogues may prioritize antibacterial or anticancer effects .

Synthesis Efficiency:

  • Microwave-assisted and one-pot methods () offer superior yields and reduced reaction times compared to classical cyclization or oxidation routes .

Limitations and Gaps: Direct pharmacological data for this compound is absent in the evidence, necessitating further experimental validation. Comparative studies on sulfonyl vs.

Biological Activity

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline (CAS No. 872206-00-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as BTK (Bruton Tyrosine Kinase) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases play crucial roles in cell signaling pathways that regulate proliferation and survival of cancer cells .
  • Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways, potentially involving the inhibition of transcription factors like STAT3 .
  • Antiviral Activity : Some derivatives of quinoline compounds have demonstrated antiviral properties against influenza and herpes simplex viruses, suggesting a broader spectrum of biological activity .

Biological Activity Data

The following table summarizes the biological activity data reported for this compound and related compounds:

Activity Type Cell Line/Target IC50 (µM) Reference
CytotoxicityOVCAR-4 (ovarian cancer)5.67 ± 0.57
CytotoxicityHepG2 (liver cancer)0.56 ± 0.01
Kinase InhibitionBTK0.37
Apoptosis InductionMDA-MB-468 (breast cancer)Not specified
Antiviral ActivityH1N1 VirusNot specified

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on ovarian and liver cancer cell lines. The compound exhibited significant inhibitory effects with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Kinase Inhibition Analysis :
    In another study focusing on kinase inhibitors, the compound showed promising results against BTK with an IC50 value indicating strong binding affinity, which is crucial for developing targeted therapies in B-cell malignancies .
  • Antiviral Efficacy Testing :
    Preliminary antiviral assays indicated that derivatives similar to this compound could reduce viral loads significantly in infected cell cultures, pointing towards potential applications in treating viral infections .

Q & A

Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Functionalization of the quinoline core at the 3- and 4-positions. For example, sulfonylation at C3 using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 2 : Introduction of the morpholine moiety at C4 via nucleophilic substitution or coupling reactions. Morpholine derivatives are often activated as triflates or tosylates for improved reactivity .
  • Step 3 : Purification via column chromatography or recrystallization, followed by structural validation using NMR and mass spectrometry.

Q. How is the molecular structure of this compound characterized?

  • X-ray crystallography : Tools like SHELXL (for refinement) and WinGX (for data processing) are critical for resolving bond lengths, angles, and torsion angles. Anisotropic displacement parameters can reveal conformational flexibility .
  • Spectroscopic methods : 1H^1 \text{H}/13C^{13}\text{C} NMR confirms substitution patterns, while IR spectroscopy identifies sulfonyl (S=O, ~1350 cm1^{-1}) and morpholine (C-O-C, ~1100 cm1^{-1}) groups.

Q. What biological targets are associated with morpholine-containing quinoline derivatives?

Morpholine-quinoline hybrids are studied for:

  • Enzyme inhibition : Targeting kinases (e.g., PI3K, mTOR) due to morpholine’s hydrogen-bonding capacity with ATP-binding pockets.
  • DNA intercalation : The planar quinoline core facilitates interactions with DNA, while the sulfonyl group enhances solubility .
  • Receptor modulation : Example includes mGluR3 allosteric modulation for neurological applications, as seen in structurally related tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can ring puckering analysis be applied to study the morpholine moiety's conformation?

  • Cremer-Pople parameters : Define the morpholine ring’s puckering amplitude (θ\theta) and phase angle (ϕ\phi) to quantify non-planarity. For example, a chair conformation (common in saturated 6-membered rings) has distinct θ\theta and ϕ\phi values compared to boat or twist-boat forms.
  • Crystallographic data : Compare experimental puckering coordinates (from X-ray structures) with DFT-optimized geometries to assess steric or electronic influences .

Q. What strategies optimize the compound's binding affinity through structural modifications?

  • Substituent tuning : Replace the benzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Morpholine ring substitution : Introduce fluorine or methyl groups to enhance lipophilicity or steric hindrance, as seen in fluorinated quinoline analogs .
  • Bioisosteric replacement : Swap the sulfonyl group with sulfonamide or phosphonate to alter binding kinetics without compromising solubility .

Q. How to address discrepancies between computational and experimental structural data?

  • Validation protocols : Use multiple software suites (e.g., Gaussian for DFT, SHELXL for crystallography) to cross-check bond lengths and angles.
  • Dynamic considerations : Molecular dynamics simulations can reveal flexible regions (e.g., morpholine puckering) that static crystallographic models may oversimplify .
  • Error analysis : Quantify residual density maps in X-ray data to identify regions where computational models diverge from experimental observations .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC or LC-MS to minimize byproducts. Use anhydrous conditions for sulfonylation to prevent hydrolysis .
  • Crystallography Workflow : Collect high-resolution data (<1.0 Å) to resolve subtle conformational differences. SHELXL’s TWIN and BASF commands are useful for handling twinned crystals .
  • Biological Assays : Pair in vitro binding studies (e.g., SPR, ITC) with cellular assays (e.g., luciferase reporter systems) to validate target engagement .

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